molecular formula C16H22N6O3S B2657060 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034291-23-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2657060
CAS No.: 2034291-23-9
M. Wt: 378.45
InChI Key: IDVNFPJYUASSID-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their potential antioxidant activities, demonstrating significant activity in vitro. Such studies contribute to the understanding of the role of these complexes in mitigating oxidative stress-related biological processes (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has shown promise as antimicrobial agents. This includes the development of thiazole, pyridone, pyrazole, and other derivatives bearing a sulfonamide moiety, which have been evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Investigations into various 6,5-heterocycles have been conducted to improve the metabolic stability of PI3Kα and mTOR inhibitors. This research highlights the significance of structural modifications in enhancing the pharmacokinetic profiles of these inhibitors, crucial for developing cancer therapies (Stec et al., 2011).

Selective Receptor Antagonists

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored for designing selective 5-HT7 receptor ligands or multifunctional agents. Such compounds have shown potential in treating CNS disorders, with specific compounds demonstrating antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).

Antitumor Activity

The development of novel sulfonamide derivatives has been a focus for their potential cytotoxic activity. Several compounds have been synthesized and tested against different cancer cell lines, with some exhibiting promising inhibitory effects. This research is critical for identifying new therapeutic agents for cancer treatment (Ghorab et al., 2015).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-21(26(2,24)25)11-16(23)19-7-8-22-15(12-3-4-12)9-13(20-22)14-10-17-5-6-18-14/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNFPJYUASSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.